N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide
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Overview
Description
N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions include oxindole derivatives, alcohols, and various substituted indole compounds .
Scientific Research Applications
N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the carboxamide moiety allows the compound to form hydrogen bonds with various proteins, inhibiting their activity. This inhibition can lead to therapeutic effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-(4-Fluorobenzoyl)indole: Lacks the ethyl carboxamide moiety.
N-Methyl-1-(4-fluorobenzoyl)indoline-6-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
N-Ethyl-1-(4-fluorobenzoyl)indoline-6-carboxamide is unique due to the combination of its fluorobenzoyl group and ethyl carboxamide moiety, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H17FN2O2 |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
N-ethyl-1-(4-fluorobenzoyl)-2,3-dihydroindole-6-carboxamide |
InChI |
InChI=1S/C18H17FN2O2/c1-2-20-17(22)14-4-3-12-9-10-21(16(12)11-14)18(23)13-5-7-15(19)8-6-13/h3-8,11H,2,9-10H2,1H3,(H,20,22) |
InChI Key |
CFXTZBLJEDBTHN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(CCN2C(=O)C3=CC=C(C=C3)F)C=C1 |
Origin of Product |
United States |
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